molecular formula C8H15BrN2O B11755704 (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one

Cat. No.: B11755704
M. Wt: 235.12 g/mol
InChI Key: JRWWZZRWDJKTBR-PKPIPKONSA-N
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Description

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one typically involves the reaction of a suitable piperidine derivative with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce hydroxyl or alkyl derivatives.

Scientific Research Applications

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-piperidin-1-yl)-ethanone
  • 1-(3-Bromo-piperidin-1-yl)-2-chloro-ethanone

Uniqueness

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a bromine atom

Properties

Molecular Formula

C8H15BrN2O

Molecular Weight

235.12 g/mol

IUPAC Name

(2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1

InChI Key

JRWWZZRWDJKTBR-PKPIPKONSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)Br)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)Br)N

Origin of Product

United States

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